Azide, pentafluorophenyl-

概要

説明

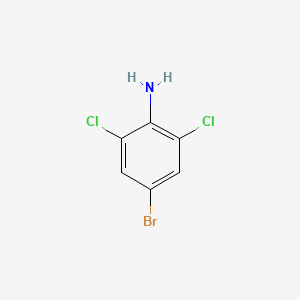

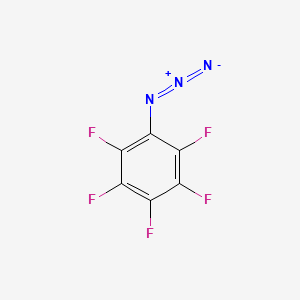

Azide, pentafluorophenyl- is an organic compound with the molecular formula C6F5N3. It is a member of the azide family, characterized by the presence of the azide functional group (-N3). This compound is notable for its high reactivity and is used in various chemical applications, particularly in the synthesis of other complex molecules.

作用機序

Target of Action

The primary target of 1-azido-2,3,4,5,6-pentafluorobenzene is the carbon atom in a molecule. The azide ion (N3-) is a great nucleophile and can form C-N bonds in nucleophilic substitution reactions .

Mode of Action

The azide ion (N3-) in 1-azido-2,3,4,5,6-pentafluorobenzene interacts with its targets through nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides . The azide ion is the conjugate base of hydrazoic acid, HN3, and despite being only weakly basic, N3 is an extremely good nucleophile .

Biochemical Pathways

The azide ion (N3-) in 1-azido-2,3,4,5,6-pentafluorobenzene can be used to form C-N bonds in nucleophilic substitution reactions, which are part of many biochemical pathways . These reactions can lead to the formation of organic azides, which serve as “masked” amines . When treated with a reducing agent, such as LiAlH4 or even catalytic hydrogenation (Pd/C, H2), organic azides can be reduced to primary amines, liberating N2 in the process .

Pharmacokinetics

The compound’s molecular weight is 20907600 , which could influence its absorption, distribution, metabolism, and excretion

Result of Action

The result of the action of 1-azido-2,3,4,5,6-pentafluorobenzene is the formation of C-N bonds in nucleophilic substitution reactions . This can lead to the formation of organic azides, which can be reduced to primary amines . This makes for a very useful route to primary amines from alkyl halides .

Action Environment

The action of 1-azido-2,3,4,5,6-pentafluorobenzene can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the reaction of the azide ion with alkyl halides typically takes place in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO)

生化学分析

Biochemical Properties

Azide, pentafluorophenyl- plays a crucial role in biochemical reactions, particularly in the context of click chemistry. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the azide group, which can participate in nucleophilic substitution reactions. This compound is known to inhibit cytochrome c oxidase complex IV (CoX IV) in the inner mitochondrial membrane, affecting cellular respiration . Additionally, azide, pentafluorophenyl- can form covalent bonds with biomolecules through the Staudinger reaction, making it a valuable tool for labeling and modifying proteins .

Cellular Effects

Azide, pentafluorophenyl- has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cytochrome c oxidase, leading to disruptions in cellular respiration and energy production . This inhibition can result in oxidative stress, organelle damage, and apoptosis. The compound also affects cell signaling pathways and gene expression, particularly those related to mitochondrial function and metabolic processes . In laboratory settings, azide, pentafluorophenyl- has been used to study the impact of mitochondrial dysfunction on cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of azide, pentafluorophenyl- involves its interaction with biomolecules at the molecular level. The azide group can act as a nucleophile, participating in nucleophilic substitution reactions with electrophilic centers on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the inhibition of cytochrome c oxidase by azide, pentafluorophenyl- occurs through the binding of the azide group to the enzyme’s active site, preventing the normal electron transfer process . This binding results in a decrease in ATP production and an increase in reactive oxygen species (ROS) generation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of azide, pentafluorophenyl- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that azide, pentafluorophenyl- can be stabilized in biological samples using specific techniques, such as the addition of borax and sodium fluoride . Over time, the compound may degrade, leading to a reduction in its inhibitory effects on enzymes like cytochrome c oxidase. Long-term exposure to azide, pentafluorophenyl- in in vitro and in vivo studies has demonstrated persistent effects on mitochondrial function and cellular metabolism .

Dosage Effects in Animal Models

The effects of azide, pentafluorophenyl- vary with different dosages in animal models. At low doses, the compound can inhibit cytochrome c oxidase without causing significant toxicity . At higher doses, azide, pentafluorophenyl- can induce toxic effects, including severe mitochondrial dysfunction, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Azide, pentafluorophenyl- is involved in various metabolic pathways, particularly those related to mitochondrial function. The compound interacts with enzymes and cofactors involved in cellular respiration, such as cytochrome c oxidase . Its inhibitory effects on this enzyme disrupt the electron transport chain, leading to alterations in metabolic flux and metabolite levels. Additionally, azide, pentafluorophenyl- can be incorporated into glycoconjugates through metabolic labeling, allowing for the study of glycan biosynthesis and modification .

Transport and Distribution

The transport and distribution of azide, pentafluorophenyl- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across biological membranes, including the mitochondrial membrane, where it exerts its inhibitory effects on cytochrome c oxidase . The distribution of azide, pentafluorophenyl- within cells can also be affected by its binding to specific proteins, which may facilitate its localization to particular cellular compartments .

Subcellular Localization

Azide, pentafluorophenyl- exhibits specific subcellular localization, primarily targeting the mitochondria due to its interaction with cytochrome c oxidase . This localization is critical for its inhibitory effects on mitochondrial function. Additionally, the compound can be directed to other subcellular compartments through post-translational modifications and targeting signals. For example, the use of bioorthogonal click chemistry has enabled the visualization of azide, pentafluorophenyl- in various cellular compartments, including the endoplasmic reticulum and cell membranes .

準備方法

Synthetic Routes and Reaction Conditions: Azide, pentafluorophenyl- can be synthesized through the nucleophilic substitution of pentafluorophenyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide at room temperature. The general reaction is as follows: [ \text{C}_6\text{F}_5\text{X} + \text{NaN}_3 \rightarrow \text{C}_6\text{F}_5\text{N}_3 + \text{NaX} ] where X is a halide (e.g., Cl, Br).

Industrial Production Methods: Industrial production of azide, pentafluorophenyl- follows similar synthetic routes but on a larger scale. Continuous flow reactions or automated processes are often employed to ensure safety and efficiency .

化学反応の分析

Types of Reactions: Azide, pentafluorophenyl- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The azide group can act as a nucleophile, displacing other groups in a molecule.

Reduction: Azides can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition: Azides participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in polar aprotic solvents.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

Nucleophilic Substitution: Alkyl or aryl azides.

Reduction: Primary amines.

Cycloaddition: 1,2,3-Triazoles

科学的研究の応用

Azide, pentafluorophenyl- has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of 1,2,3-triazoles, which are important in drug discovery and materials science.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Applied in the production of polymers and advanced materials through cross-linking reactions

類似化合物との比較

Phenyl Azide: Similar in structure but lacks the electron-withdrawing fluorine atoms.

Benzyl Azide: Contains a benzyl group instead of a pentafluorophenyl group.

Alkyl Azides: Have alkyl groups instead of aromatic rings.

Uniqueness: Azide, pentafluorophenyl- is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability. The electron-withdrawing fluorine atoms make the azide group more nucleophilic and less prone to decomposition, making it a valuable reagent in various chemical transformations .

特性

IUPAC Name |

1-azido-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5N3/c7-1-2(8)4(10)6(13-14-12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEIQGWACCNREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162011 | |

| Record name | Azide, pentafluorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-15-0 | |

| Record name | 1-Azido-2,3,4,5,6-pentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azide, pentafluorophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azide, pentafluorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-azido-2,3,4,5,6-pentafluorobenzene in the synthesis described in the first research paper?

A1: 1-azido-2,3,4,5,6-pentafluorobenzene serves as a crucial reactant in the synthesis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. [] This reaction, utilizing triethylamine as both a base catalyst and solvent, involves the interaction of 1-azido-2,3,4,5,6-pentafluorobenzene with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, ultimately leading to the formation of the desired triazole derivative.

Q2: The research mentions "aromatic π–π stacking interactions" within the crystal structure. How does the structure of 1-azido-2,3,4,5,6-pentafluorobenzene contribute to these interactions?

A2: While the research doesn't delve into the specifics of 1-azido-2,3,4,5,6-pentafluorobenzene's role in the π–π stacking interactions, it's important to note that the molecule features a pentafluorophenyl ring. This aromatic ring is capable of engaging in π–π stacking interactions with other aromatic systems, contributing to the overall stability and packing arrangement observed in the crystal structure of the final product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。